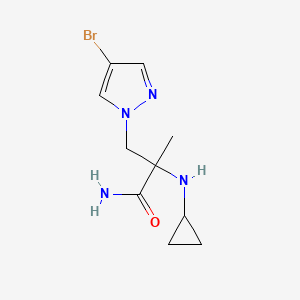
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom, a cyclopropylamino group, and a methylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Amidation: The brominated pyrazole is reacted with 2-(cyclopropylamino)-2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of oxidized derivatives such as pyrazole N-oxides.
Reduction: Formation of reduced derivatives such as pyrazoline.
Hydrolysis: Formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- **3-(4-Bromo-1H-pyrazol-1-yl)piperidine
- **3-(4-Bromo-1H-pyrazol-1-yl)pyridine
- **3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine
Uniqueness
3-(4-Bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide is unique due to the presence of the cyclopropylamino group and the methylpropanamide moiety, which can impart distinct chemical and biological properties compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for exploring new chemical space in drug discovery and materials science.
Propiedades
Fórmula molecular |
C10H15BrN4O |
|---|---|
Peso molecular |
287.16 g/mol |
Nombre IUPAC |
3-(4-bromopyrazol-1-yl)-2-(cyclopropylamino)-2-methylpropanamide |
InChI |
InChI=1S/C10H15BrN4O/c1-10(9(12)16,14-8-2-3-8)6-15-5-7(11)4-13-15/h4-5,8,14H,2-3,6H2,1H3,(H2,12,16) |
Clave InChI |
RGNOQIWNQNJQRU-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=C(C=N1)Br)(C(=O)N)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


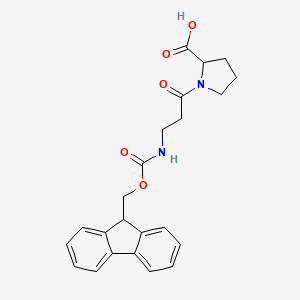


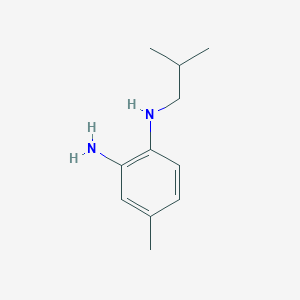
![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)
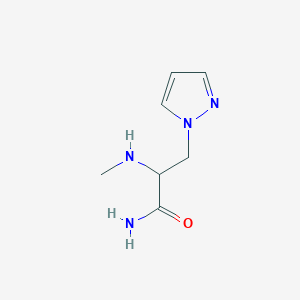
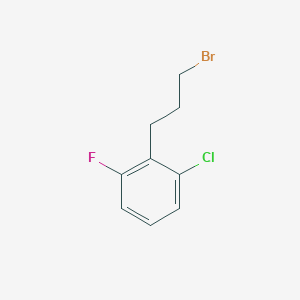
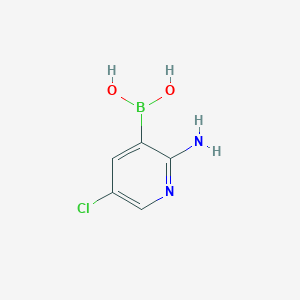

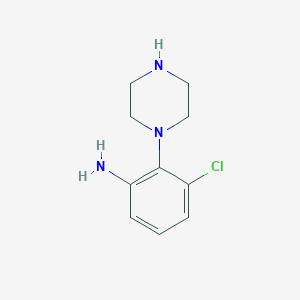
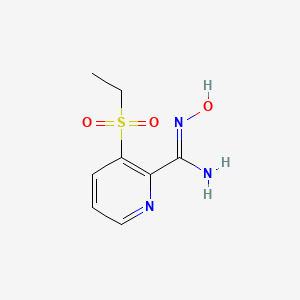
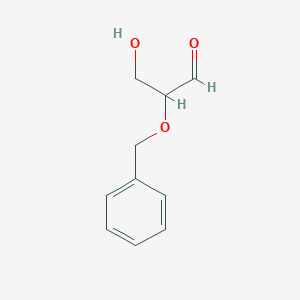
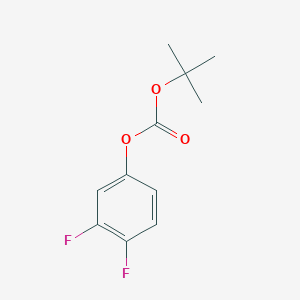
![3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B15327549.png)
